molecular formula C11H6Cl2O2 B1621669 5-(3-chlorophenyl)furan-2-carbonyl Chloride CAS No. 92973-26-7

5-(3-chlorophenyl)furan-2-carbonyl Chloride

Cat. No.: B1621669
CAS No.: 92973-26-7
M. Wt: 241.07 g/mol
InChI Key: DBONYOXUBWINEQ-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)furan-2-carbonyl Chloride (: 92973-26-7) is an organic compound with the molecular formula C 11 H 6 Cl 2 O 2 and a molecular weight of 241.07 g/mol [ ]. This furan-based acyl chloride derivative features a reactive carbonyl chloride group, making it a versatile and valuable building block in organic synthesis , particularly for the preparation of amides, esters, and other complex molecules [ ]. The compound is of significant interest in medicinal chemistry research . Its structural framework is closely related to novel compounds designed as colchicine binding site inhibitors (CBSIs) , which are investigated for their potent antiproliferative activity and ability to inhibit tubulin polymerization, a key mechanism in the development of anticancer agents [ ]. As such, it serves as a critical intermediate in the synthesis of potential therapeutic molecules for scientific research [ ]. Physical Properties: The reagent has a melting point of 53-54 °C and a boiling point of 170-175 °C at 2 Torr pressure [ ][ ]. Safety and Handling: This product is classified under Hazard Class 8. It carries GHS hazard statements H314 (Causes severe skin burns and eye damage) and H318 (Causes serious eye damage) [ ]. Proper safety precautions, including the use of personal protective equipment, are essential. Disclaimer: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals [ ].

Properties

IUPAC Name

5-(3-chlorophenyl)furan-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2O2/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBONYOXUBWINEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397380
Record name 5-(3-chlorophenyl)furan-2-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92973-26-7
Record name 5-(3-chlorophenyl)furan-2-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(3-chlorophenyl)furan-2-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of 5-(3-chlorophenyl)furan-2-carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The compound undergoes rapid hydrolysis in aqueous environments to form 5-(3-chlorophenyl)furan-2-carboxylic acid:

C11H6Cl2O2+H2OC11H7ClO3+HCl\text{C}_{11}\text{H}_6\text{Cl}_2\text{O}_2 + \text{H}_2\text{O} \rightarrow \text{C}_{11}\text{H}_7\text{ClO}_3 + \text{HCl}

Conditions : Proceeds at room temperature in water or moist solvents.
Mechanism : Nucleophilic acyl substitution, where water acts as the nucleophile.

Alcoholysis to Esters

Reaction with alcohols produces furoate esters, critical for polymer and biofuel synthesis :

C11H6Cl2O2+ROHC11H6ClO2OR+HCl\text{C}_{11}\text{H}_6\text{Cl}_2\text{O}_2 + \text{ROH} \rightarrow \text{C}_{11}\text{H}_6\text{ClO}_2\text{OR} + \text{HCl}

Conditions :

  • Base (e.g., pyridine) to neutralize HCl.

  • Anhydrous solvents (e.g., THF, dichloromethane).
    Example : Reaction with ethanol yields ethyl 5-(3-chlorophenyl)furan-2-carboxylate.

Aminolysis to Amides

Primary or secondary amines react to form substituted amides:

C11H6Cl2O2+R2NHC11H6ClO2NR2+HCl\text{C}_{11}\text{H}_6\text{Cl}_2\text{O}_2 + \text{R}_2\text{NH} \rightarrow \text{C}_{11}\text{H}_6\text{ClO}_2\text{NR}_2 + \text{HCl}

Applications : Pharmaceutical intermediates (e.g., kinase inhibitors).
Conditions :

  • Mild temperatures (0–25°C).

  • Polar aprotic solvents (e.g., DMF).

Condensation Reactions

The carbonyl chloride group participates in Friedel-Crafts acylation or nucleophilic aromatic substitution, though limited by the furan ring’s electron-withdrawing substituents.

Friedel-Crafts Acylation

Reactivity with electron-rich arenes (e.g., anisole):

C11H6Cl2O2+Ar-HAr-CO-C10H5ClO2+HCl\text{C}_{11}\text{H}_6\text{Cl}_2\text{O}_2 + \text{Ar-H} \rightarrow \text{Ar-CO-C}_{10}\text{H}_5\text{ClO}_2 + \text{HCl}

Limitations : Low yields due to furan’s deactivation .

Polymerization

The compound serves as a monomer for polyesters or polyamides via interfacial polymerization:

nC11H6Cl2O2+nHO-R-OH[O-C-(C10H5ClO2)O-R-]n+2nHCln\,\text{C}_{11}\text{H}_6\text{Cl}_2\text{O}_2 + n\,\text{HO-R-OH} \rightarrow \text{[O-C-(C}_{10}\text{H}_5\text{ClO}_2)-\text{O-R-]}_n + 2n\,\text{HCl}

Conditions :

  • Biphasic solvent system (e.g., water/chloroform).

  • Catalytic amine bases .

Scientific Research Applications

5-(3-chlorophenyl)furan-2-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)furan-2-carbonyl chloride involves its reactivity as an acid chloride. It readily reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

The following analysis compares 5-(3-chlorophenyl)furan-2-carbonyl chloride with structurally or functionally related compounds, focusing on substituent effects, synthetic routes, yields, and applications.

Substituent Variations on the Aromatic Ring
Compound Name Substituent(s) on Aromatic Ring Key Structural Differences Synthesis Method Yield Applications/Notes References
This compound 3-Cl Meta-chlorophenyl group Likely SOCl₂ or t-BuOCl route N/A Intermediate for amides, polymers
5-(2-Chlorophenyl)furan-2-carbonyl chloride 2-Cl Ortho-chlorophenyl group Not specified N/A Unknown; CAS: 61941-89-7
5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride 3,5-Cl₂ (phenoxy group) Dichlorophenoxy substitution Not specified N/A Higher lipophilicity
5-(3-Hydroxyphenyl)furan-2-carbonyl chloride 3-OH Hydroxyl group instead of Cl Oxalyl chloride 48h reflux Anti-hyperlipidemic derivatives

Key Observations :

  • Positional Effects : The meta-chlorophenyl group in the target compound likely enhances electronic stabilization compared to ortho or para isomers, which may suffer from steric hindrance or reduced reactivity .
  • Functional Group Interchange : Replacing chlorine with a hydroxyl group (as in 5-(3-hydroxyphenyl)furan-2-carbonyl chloride) increases polarity, impacting solubility and biological activity .
Variations in the Furan Substituents
Compound Name Furan Substituent Key Differences Synthesis Method Yield Applications References
5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC) Chloromethyl (-CH₂Cl) Chloromethyl vs. chlorophenyl t-BuOCl + CMF 85% Biofuel precursors, polymers
5-((4-Bromo-2-chlorophenoxy)methyl)furan-2-carbonyl chloride Bromo-chlorophenoxymethyl Bromine addition, phenoxy linkage SOCl₂ + carboxylic acid Not isolated Intermediate for drug design
5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride 2-Me, 4-NO₂ Nitro and methyl groups Not specified N/A High reactivity (electron-withdrawing)

Key Observations :

  • Reactivity : CMFCC’s chloromethyl group enables nucleophilic substitution, making it superior for polymer synthesis compared to the less reactive chlorophenyl group in the target compound .
  • Electronic Effects : Nitro and methyl substituents (e.g., in 5-(2-methyl-4-nitrophenyl)furan-2-carbonyl chloride) alter electron density, affecting stability and reaction kinetics .

Key Observations :

  • The t-BuOCl method (used for CMFCC) offers higher yields and milder conditions compared to traditional SOCl₂ routes, though it depends on substrate availability .
  • Oxalyl chloride is preferable for hydroxylated substrates to avoid side reactions .

Biological Activity

5-(3-Chlorophenyl)furan-2-carbonyl chloride is a chemical compound with a unique structure that has garnered attention for its potential biological activities. This article reviews the biological properties, synthesis methods, and applications of this compound, drawing from diverse research sources.

Chemical Structure and Properties

This compound is characterized by its molecular formula C11H6Cl2O2C_{11}H_6Cl_2O_2 and a molecular weight of approximately 241.07 g/mol. The compound features a furan ring substituted with a 3-chlorophenyl group and a carbonyl chloride functional group, which contributes to its reactivity in organic synthesis. It appears as a white to off-white crystalline solid, indicating its potential utility in various chemical applications .

Synthesis Methods

Several synthetic pathways have been reported for the production of this compound. These methods emphasize its versatility and potential for creating more complex molecules:

  • Chlorination Reactions : Utilizing chlorinated solvents to facilitate the introduction of the chlorophenyl group.
  • Acid Chloride Formation : The conversion of biomass-derived furfurals into acid chloride derivatives, which can be transformed into various biofuels.

Biological Activity

The biological activity of this compound has been explored in several contexts, particularly in anticancer research and as a precursor in organic synthesis.

Anticancer Properties

Recent studies have demonstrated that furan derivatives exhibit significant anticancer activities. For example, compounds structurally related to this compound have shown potent inhibitory effects against various cancer cell lines:

  • MCF-7 Cell Line : A study indicated that related compounds exhibited IC50 values ranging from 3.77 to 24.79 µg/mL against MCF-7 cells, suggesting moderate to potent activity depending on the substituents on the phenyl ring .
CompoundIC50 (µg/mL)Activity Level
5a24.79 ± 2.30Moderate
5b12.64 ± 0.47Potent
5e3.77 ± 0.13Highly Potent

The structure-activity relationship (SAR) analysis revealed that substitutions on the phenyl ring significantly influence the anticancer efficacy, with hydrophobic groups enhancing activity .

Other Biological Activities

Beyond anticancer properties, derivatives of this compound have also been evaluated for antimicrobial activities. The presence of the chlorophenyl group may enhance the compound's interaction with biological targets, leading to increased efficacy against bacterial strains.

Applications in Organic Chemistry

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of chiral furans used in pharmaceuticals and agrochemicals. Its ability to undergo asymmetric synthesis techniques makes it valuable in creating compounds with specific stereochemistry.

Case Studies

  • Anticancer Research : A series of furan derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines, demonstrating that modifications to the furan structure can lead to significant changes in biological activity.
  • Synthesis of Biofuels : Research indicated that this compound could be utilized in producing biofuels through its conversion into furoate ester derivatives, showcasing its potential in renewable energy applications.

Q & A

Q. What role does X-ray crystallography play in characterizing derivatives of this compound, and what challenges are typical?

  • Methodological Answer : Single-crystal X-ray diffraction resolves stereoelectronic effects (e.g., dihedral angles between furan and phenyl rings). Challenges include low crystal stability due to hygroscopicity. Use SHELXL for refinement, with TWINABS for correcting absorption effects in needle-shaped crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3-chlorophenyl)furan-2-carbonyl Chloride
Reactant of Route 2
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5-(3-chlorophenyl)furan-2-carbonyl Chloride

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